4,1',6'-Trichlorosucrose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,1’,6’-Trichlorosucrose, also known as sucralose, is a chlorinated derivative of sucrose. It is a high-intensity artificial sweetener that is approximately 600 times sweeter than sucrose. Sucralose is widely used in various food and beverage products due to its stability under heat and a broad range of pH conditions, making it suitable for cooking and baking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,1’,6’-Trichlorosucrose involves multiple steps, starting from sucrose. The process typically includes the following steps:
Isomerization: Sucrose is first isomerized to 2,3,6,3’,4’-penta-O-acetyl sucrose.
Chlorination: The isomerized sucrose is then chlorinated at the 4,1’, and 6’ positions using reagents such as thionyl chloride or chlorinating agents in the presence of acetic acid and hydrochloric acid
Deacetylation: The chlorinated product undergoes deacetylation to yield 4,1’,6’-Trichlorosucrose.
Industrial Production Methods
Industrial production of 4,1’,6’-Trichlorosucrose follows a similar synthetic route but is optimized for large-scale production. The process involves:
Transesterification: Sucrose is added to N,N-dimethylformamide and undergoes transesterification with ethyl acetate in the presence of a sulfate solid acid catalyst.
Chlorination and Alcoholysis: The resulting sucrose 6-acylate is chlorinated and then subjected to alcoholysis to produce 4,1’,6’-Trichlorosucrose.
Chemical Reactions Analysis
Types of Reactions
4,1’,6’-Trichlorosucrose primarily undergoes substitution reactions due to the presence of chlorine atoms. These reactions include:
Substitution: Chlorine atoms can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Chlorinating Agents: Thionyl chloride, hydrochloric acid.
Solvents: N,N-dimethylformamide, acetic acid.
Catalysts: Sulfate solid acid catalyst.
Major Products
The major products formed from the reactions of 4,1’,6’-Trichlorosucrose include various chlorinated and dechlorinated derivatives, depending on the reaction conditions .
Scientific Research Applications
4,1’,6’-Trichlorosucrose has a wide range of applications in scientific research:
Mechanism of Action
4,1’,6’-Trichlorosucrose exerts its sweetening effect by activating the T1R2/T1R3 sweet taste receptors on the tongue. This activation triggers a signal transduction pathway that results in the perception of sweetness. Additionally, it has been shown to elicit increased hormonal secretion of glucagon-like peptide-1 and glucose-dependent insulinotropic peptide, which play roles in glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
Aspartame: Another artificial sweetener, but less stable under heat and pH variations.
Saccharin: Known for its bitter aftertaste, unlike 4,1’,6’-Trichlorosucrose which has a more sugar-like taste.
Uniqueness
4,1’,6’-Trichlorosucrose stands out due to its high stability under various conditions, making it suitable for a wide range of applications. Its taste profile is also closer to that of sucrose, with no bitter aftertaste, which is a common issue with other artificial sweeteners .
Properties
CAS No. |
69414-04-6 |
---|---|
Molecular Formula |
C12H19Cl3O8 |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6R)-2-[(2R,3S,4S,5S)-2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-5-chloro-6-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C12H19Cl3O8/c13-1-4-7(17)10(20)12(3-14,22-4)23-11-9(19)8(18)6(15)5(2-16)21-11/h4-11,16-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
InChI Key |
BAQAVOSOZGMPRM-UGDNZRGBSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CCl)O)O)CCl)O)O)Cl)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.